Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)-
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Overview
Description
Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- is an organic compound with a complex structure that includes a benzoic acid core substituted with nitro and phenylsulfonylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- typically involves multiple steps One common method starts with the nitration of benzoic acid to produce 3-nitrobenzoic acidThe reaction conditions often involve the use of strong acids like sulfuric acid and catalysts such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 3-amino-4-((phenylsulfonyl)methyl)benzoic acid .
Scientific Research Applications
Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- involves its interaction with molecular targets through its functional groups. The nitro group is highly electron-withdrawing, which affects the electron density of the aromatic ring and influences its reactivity. The phenylsulfonylmethyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can modulate the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Similar structure but lacks the phenylsulfonylmethyl group.
4-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.
Benzoic acid: The parent compound without any substituents
Uniqueness
Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- is unique due to the presence of both nitro and phenylsulfonylmethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
103439-95-8 |
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Molecular Formula |
C14H11NO6S |
Molecular Weight |
321.31 g/mol |
IUPAC Name |
4-(benzenesulfonylmethyl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H11NO6S/c16-14(17)10-6-7-11(13(8-10)15(18)19)9-22(20,21)12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) |
InChI Key |
HRMGRKAHDIORQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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